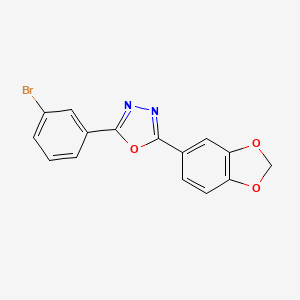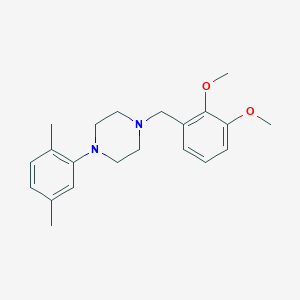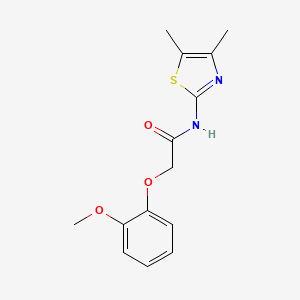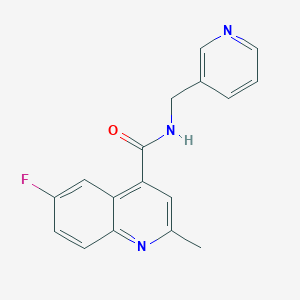![molecular formula C16H11F3N2O2 B5746640 2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5746640.png)
2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic benefits in various autoimmune diseases.
Wirkmechanismus
2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide acts as a JAK inhibitor by binding to the ATP-binding site of JAK. JAK is a key enzyme involved in the signaling pathways of cytokines such as IL-2, IL-6, and IL-23. By inhibiting JAK activity, 2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide can reduce the production of pro-inflammatory cytokines and thereby alleviate the symptoms of autoimmune diseases.
Biochemical and Physiological Effects
2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to effectively reduce the production of pro-inflammatory cytokines such as IL-2, IL-6, and IL-23 in vitro and in vivo. It has also been shown to reduce the activity of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. In addition, 2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to reduce the levels of C-reactive protein (CRP), a marker of inflammation, in patients with rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a high affinity for JAK and a long half-life, which allows for sustained inhibition of JAK activity. However, 2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide also has some limitations for lab experiments. It can be toxic at high concentrations and can affect the activity of other kinases besides JAK.
Zukünftige Richtungen
For research on 2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide include investigating its potential in combination with other drugs, in the treatment of other inflammatory diseases, in the treatment of cancer, and in the treatment of viral infections.
Synthesemethoden
2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is synthesized by the reaction of 2-(4-cyanophenoxy)acetic acid with 2-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure 2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic benefits in various autoimmune diseases such as rheumatoid arthritis, psoriasis, Crohn's disease, and multiple sclerosis. It has been shown to inhibit the activity of Janus kinase (JAK), a key enzyme involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), interleukin-6 (IL-6), and interleukin-23 (IL-23). By inhibiting JAK activity, 2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide can reduce the production of pro-inflammatory cytokines and thereby alleviate the symptoms of autoimmune diseases.
Eigenschaften
IUPAC Name |
2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)13-3-1-2-4-14(13)21-15(22)10-23-12-7-5-11(9-20)6-8-12/h1-8H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNJXRURMXBUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5746557.png)




![8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5746601.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5746611.png)

![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5746623.png)

![3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B5746632.png)

![2-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5746661.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5746663.png)